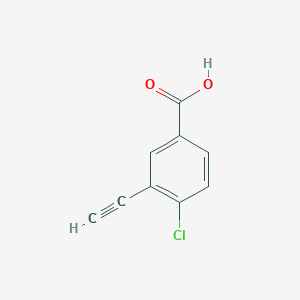

4-Chloro-3-ethynylbenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-3-ethynylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUDNJVOLADJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 4-Chloro-3-ethynylbenzoic Acid

CAS Number: 1862985-70-3 Content Type: Technical Reference & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Part 1: Executive Technical Summary

4-Chloro-3-ethynylbenzoic acid is a high-value bifunctional building block used primarily in the synthesis of kinase inhibitors and molecular probes. Its structure features three distinct functional handles:

-

Carboxylic Acid (C-1): A standard attachment point for amidation or esterification to build the core scaffold.

-

Chlorine (C-4): Provides steric bulk and lipophilicity, often filling hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of EGFR or BTK).

-

Ethynyl Group (C-3): The critical "warhead" or linker. It serves as a precursor for triazoles (via Click chemistry), a rigid spacer in PROTACs, or a reactive site for Sonogashira cross-coupling to extend carbon skeletons.

This guide outlines the optimal synthetic route, purification strategies, and quality control parameters required to utilize this compound in high-stakes research environments.

Part 2: Chemical Identity & Properties[1][2]

| Property | Specification |

| CAS Number | 1862985-70-3 |

| IUPAC Name | 4-Chloro-3-ethynylbenzoic acid |

| Molecular Formula | C₉H₅ClO₂ |

| Molecular Weight | 180.59 g/mol |

| SMILES | O=C(O)C1=CC=C(Cl)C(C#C)=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water |

| pKa (Calc) | ~3.8 (Carboxylic acid) |

Part 3: Synthetic Methodology (The "Ester Strategy")

Expert Insight: While direct Sonogashira coupling on free benzoic acids is possible, it often suffers from copper carboxylate formation, which poisons the catalyst and lowers yields. The "Ester Strategy" —protecting the acid as a methyl ester prior to coupling—is the industry-standard approach for scalability and purity.

Phase 1: Methyl Esterification

Precursor: 4-Chloro-3-iodobenzoic acid (CAS 635-93-8)

-

Dissolution: Dissolve 4-chloro-3-iodobenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

-

Catalysis: Add concentrated H₂SO₄ (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LC-MS until the acid is consumed.

-

Workup: Concentrate solvent, neutralize with sat. NaHCO₃, and extract with Ethyl Acetate.

-

Product: Methyl 4-chloro-3-iodobenzoate (Yield >95%).

Phase 2: Sonogashira Coupling

Reagents: TMS-Acetylene, Pd(PPh₃)₂Cl₂, CuI

-

Setup: In a flame-dried flask under Argon, dissolve Methyl 4-chloro-3-iodobenzoate (1.0 eq) in degassed THF/Triethylamine (3:1 ratio).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (1 mol%).

-

Alkyne Addition: Add Trimethylsilylacetylene (TMS-acetylene) (1.2 eq) dropwise.

-

Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 4 hours.

-

Why? Heating ensures completion, but excessive heat (>70°C) can cause homocoupling (Glaser coupling) of the alkyne.

-

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

Phase 3: Global Deprotection (Hydrolysis & Desilylation)

Reagents: LiOH or NaOH

-

Solvent System: Dissolve the crude TMS-ester intermediate in THF:MeOH:H₂O (3:1:1).

-

Base Hydrolysis: Add LiOH·H₂O (3.0 eq).

-

Reaction: Stir at room temperature for 12 hours.

-

Acidification (Critical): Cool to 0°C. Acidify carefully with 1M HCl to pH 2–3.

-

Isolation: The product, 4-Chloro-3-ethynylbenzoic acid , will precipitate. Filter, wash with cold water, and dry under vacuum.

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway (The Ester Route)

Caption: Step-wise synthetic route utilizing the Ester Strategy to maximize yield and catalyst efficiency.

Diagram 2: Purification Logic (Acid-Base Extraction)

Caption: Self-validating purification protocol relying on the acidity of the benzoic acid moiety.

Part 5: Quality Control & Validation

To ensure the integrity of the synthesized material, the following QC parameters must be met:

-

¹H NMR (DMSO-d₆):

-

Look for the acetylenic proton singlet (C≡C-H ) typically around δ 4.5–4.8 ppm .

-

Aromatic protons will appear in the δ 7.5–8.2 ppm region.

-

Validation: Absence of a peak at ~0.0 ppm confirms complete removal of the TMS group.

-

-

HPLC Purity:

-

Target >98% purity at 254 nm.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

-

Appearance:

-

Dark brown or black coloration indicates oxidized copper residues or polymerized alkyne. Recrystallization from Ethanol/Water is required if this occurs.

-

Part 6: Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: The ethynyl group is potentially reactive.[3][4] Avoid exposure to sources of ignition or strong oxidizers.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.

References

-

Reagentia. (n.d.). Chemical Datasheet: CAS 1862985-70-3.[3][4][5][6] Retrieved February 7, 2026, from [Link]

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. (Standard Protocol Reference).

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

- 3. 4-Chloro-3-ethynylbenzoic acid (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 4. 4-Chloro-3-ethynylbenzoic acid (1 x 100 mg) | Reagentia [reagentia.eu]

- 5. CAS/ID No. 1862985-70-3 | Alchimica [shop.alchimica.cz]

- 6. 3028142-25-5|4-Chloro-3-ethynylbenzaldehyde|BLD Pharm [bldpharm.com]

Strategic Synthesis of 4-Chloro-3-ethynylbenzoic Acid: Precursor Selection and Optimization

Executive Summary

4-Chloro-3-ethynylbenzoic acid is a high-value pharmacophore intermediate, particularly critical in the development of covalent kinase inhibitors where the ethynyl moiety serves as a "warhead" for cysteine targeting or a handle for "click" chemistry (CuAAC) bioconjugation.

This guide addresses the primary synthetic challenge: Regioselective alkynylation in the presence of a competing halogen (chlorine). Standard protocols often fail due to poor chemoselectivity or catalyst poisoning by the free carboxylic acid. This whitepaper establishes a robust, self-validating protocol utilizing 4-chloro-3-iodobenzoic acid methyl ester as the optimal precursor, ensuring >95% chemoselectivity for the C3-position over the C4-chlorine.

Retrosynthetic Logic & Strategy

The synthesis hinges on the disparate bond dissociation energies (BDE) of aryl halides. The C–Cl bond (approx. 96 kcal/mol) is significantly stronger than C–Br (81 kcal/mol) or C–I (65 kcal/mol). Successful synthesis requires a precursor where the C3 position is activated by Iodine or Bromine, allowing Palladium (Pd) oxidative addition to occur exclusively at C3 without disturbing the C4–Cl bond.

Retrosynthetic Analysis (Graphviz)

Critical Precursor Analysis

Selection of the starting material dictates the purity profile. While 3-bromo precursors are cheaper, the 3-iodo variants offer superior kinetics at lower temperatures, reducing the risk of homocoupling (Glaser coupling) side reactions.

Table 1: Precursor Comparison for Scale-Up

| Precursor Candidate | Reactivity (Pd-Cycle) | Cost Profile | Chemoselectivity Risk | Recommendation |

| 3-Bromo-4-chlorobenzoic acid | Moderate | Low | Low (requires heat) | Viable for Bulk (requires ligands like SPhos) |

| 4-Chloro-3-iodobenzoic acid | High | High | Negligible (Room Temp) | Gold Standard for R&D/Pilot |

| 3-Amino-4-chlorobenzoic acid | N/A (Raw Material) | Very Low | N/A | Best Starting Point (Convert to Iodo) |

Technical Insight: Do not attempt the Sonogashira coupling directly on the free carboxylic acid. The carboxylate anion can coordinate with Copper(I) co-catalysts, forming insoluble salts that arrest the catalytic cycle. Always protect as a methyl ester first.

Detailed Synthetic Protocol

This protocol follows the "Sandmeyer-Sonogashira Sequence" , converting the amino-arene to the iodo-arene, followed by selective coupling.

Phase 1: Preparation of Methyl 4-chloro-3-iodobenzoate

Rationale: Iodine provides the necessary "soft" electrophile character for rapid Pd insertion.

-

Esterification: Dissolve 3-amino-4-chlorobenzoic acid (10.0 g) in MeOH (100 mL). Add conc. H₂SO₄ (1.0 mL) dropwise. Reflux for 8 hours. Neutralize and extract to yield Methyl 3-amino-4-chlorobenzoate.

-

Diazotization: Suspend the ester (1 eq) in 6M HCl at 0°C. Add NaNO₂ (1.1 eq) aqueous solution dropwise, maintaining temp <5°C. Stir 30 min to form the diazonium salt.

-

Iodination (Sandmeyer): Add a solution of KI (2.5 eq) in water dropwise to the cold diazonium mixture.

-

Observation: Evolution of N₂ gas and formation of a dark oil.

-

-

Workup: Warm to RT. Quench with saturated Na₂S₂O₃ (to remove iodine color). Extract with EtOAc.

Phase 2: The Chemoselective Sonogashira Coupling

Rationale: Use of Pd(PPh₃)₂Cl₂/CuI allows coupling at the C-I bond at RT, leaving the C-Cl bond intact.

Reagents:

-

Substrate: Methyl 4-chloro-3-iodobenzoate (1.0 eq)

-

Alkyne: Trimethylsilylacetylene (TMSA) (1.2 eq)

-

Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base/Solvent: Et₃N / THF (1:1 ratio) degassed.

Workflow:

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon. Oxygen causes homocoupling of the alkyne (Glaser side-reaction).

-

Addition: Add substrate, catalysts, and solvent.[6] Add TMSA last via syringe.

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Control Point: If using the Bromo precursor, heat to 50°C is required. For Iodo, heat is unnecessary and increases risk of C-Cl insertion.

-

-

Monitoring: TLC (Hexane/EtOAc 9:1). Product is highly fluorescent.

-

Workup: Filter through a Celite pad (removes Pd/Cu). Concentrate filtrate.[7]

Phase 3: Global Deprotection (One-Pot)

Rationale: Simultaneous removal of the TMS group and Ester hydrolysis.

-

Dissolve the crude intermediate in THF/MeOH (1:1).

-

Add LiOH (3.0 eq) dissolved in minimal water.

-

Stir at RT for 2 hours (TMS removal is fast; ester hydrolysis is rate-limiting).

-

Acidification: Carefully acidify with 1M HCl to pH 2.

-

Isolation: The product, 4-chloro-3-ethynylbenzoic acid , will precipitate as an off-white solid. Filter and wash with cold water.[7][8][9]

Process Visualization (Workflow)

Troubleshooting & Safety

Common Failure Modes

-

Black Precipitate during Sonogashira: Indicates catalyst decomposition (Pd-black).

-

Fix: Ensure Argon sparging of solvents for >15 mins before mixing.

-

-

Low Yield (Glaser Coupling): Presence of bis-TMS-butadiyne.

-

Fix: Add TMS-acetylene slowly; ensure strict O₂ exclusion.

-

-

Incomplete Hydrolysis:

-

Fix: Ensure MeOH is present in the deprotection step to solubilize the organic ester; LiOH/Water alone is insufficient for lipophilic esters.

-

Safety Matrix

-

Diazonium Salts (Step 2): Potentially explosive if dried. Always keep in solution and react immediately with KI.

-

Acetylenes: Terminal acetylenes can form explosive copper acetylides.

-

Protocol: Wash all glassware contacting Copper/Alkyne mixtures with 10% HCl immediately after use to dissolve residues.

-

References

-

Sonogashira Coupling Mechanism & Conditions

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Sandmeyer Reaction Protocols (Amino to Iodo)

-

Organic Syntheses, Coll.[8] Vol. 2, p. 351 (1943); Vol. 11, p. 66 (1931). o-Iodobenzoic Acid.

-

-

Deprotection of TMS-Alkynes

-

Carpita, A., & Rossi, R. (1982). Selective deprotection of trimethylsilyl-protected alkynes.[10] Tetrahedron Letters.

-

-

Chemoselectivity in Pd-Catalyzed Couplings (Cl vs I/Br)

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

Sources

- 1. sdichem.com [sdichem.com]

- 2. 4-Chloro-3-nitrobenzoic acid | 96-99-1 [chemicalbook.com]

- 3. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid [benchchem.com]

- 10. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

Strategic Applications of 4-Chloro-3-ethynylbenzoic Acid in Drug Discovery

[1]

Executive Summary

4-Chloro-3-ethynylbenzoic acid represents a "privileged scaffold" for the synthesis of targeted small molecules.[1] Its value lies in its orthogonal reactivity :

-

C1-Carboxylic Acid: A handle for amide coupling to generate diversity or improve solubility.[1]

-

C3-Ethynyl Group: A rigid, linear spacer ideal for accessing deep hydrophobic pockets in enzymes (e.g., kinases) or for "Click" chemistry (CuAAC).[1]

-

C4-Chloro Substituent: A lipophilic halogen that can fill hydrophobic sub-pockets or serve as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) under forcing conditions.[1]

Primary Research Areas:

Core Research Areas & Mechanistic Logic

Area A: Kinase Inhibitor Design (The "Gatekeeper" Strategy)

The 3-ethynyl moiety is structurally significant in kinase inhibition.[1] In many tyrosine kinases (e.g., BCR-ABL, EGFR), the "gatekeeper" residue controls access to the hydrophobic back pocket.[1]

-

Mechanism: The rigid ethynyl group allows the molecule to traverse the narrow channel created by the gatekeeper residue.[1] The benzoic acid moiety (converted to an amide) often forms hydrogen bonds with the hinge region or the DFG motif (Asp-Phe-Gly).[1]

-

Application: Researchers can use 4-Chloro-3-ethynylbenzoic acid to synthesize libraries of Type II inhibitors .[1] The 4-chloro group provides essential lipophilic contacts, often improving potency by displacing water molecules in the ATP-binding site.[1]

Area B: Synthesis of Heterocycles via Cyclization

This scaffold is a precursor for fused heterocycles.[1] The proximity of the alkyne (C3) and the carboxylic acid (C1) allows for metal-catalyzed cyclizations to form isocoumarins or, if converted to an amide, isoquinolinones .[1]

-

Reaction Pathway:

-

Step 1: Conversion of COOH to Amide (CONHR).[1]

-

Step 2: Gold(I) or Copper(II)-catalyzed cycloisomerization involving the amide oxygen/nitrogen and the alkyne.[1]

-

Result: Formation of a bicyclic core (e.g., 3-substituted isocoumarin) which serves as a scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

-

Area C: PROTACs and Bioconjugation (Click Chemistry)

The terminal alkyne is a "bioorthogonal" handle.[1] In the development of PROTACs, the linker length and rigidity are critical for ternary complex formation (Target-PROTAC-E3 Ligase).[1]

-

Utility: The ethynyl group allows for the attachment of PEG chains or alkyl linkers via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

-

Advantage: Unlike flexible alkyl chains, the phenyl-alkyne motif introduces rigidity, reducing the entropic penalty of binding and potentially improving cell permeability.[1]

Experimental Protocols

Protocol 1: Amide Coupling (Library Generation)

Objective: Functionalize the C1-COOH to create a library of potential kinase inhibitors.

Reagents:

-

4-Chloro-3-ethynylbenzoic acid (1.0 equiv)[1]

-

Amine (R-NH2) (1.2 equiv)[1]

-

HATU (1.5 equiv)[1]

-

DMF (Anhydrous)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-Chloro-3-ethynylbenzoic acid (100 mg, 0.55 mmol) in anhydrous DMF (3 mL) under an inert atmosphere (

). -

Activation: Add DIPEA (287 µL, 1.65 mmol) followed by HATU (313 mg, 0.82 mmol). Stir at room temperature for 15 minutes to form the active ester.

-

Causality: Pre-activation prevents amine competition and reduces racemization if chiral amines are used.[1]

-

-

Coupling: Add the specific amine (0.66 mmol) dropwise.

-

Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target mass: M+H).[1]

-

Workup: Dilute with EtOAc (30 mL), wash with 1N HCl (to remove unreacted amine/DIPEA), sat.

, and brine.[1] -

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Sonogashira Coupling (Extension of the Alkyne)

Objective: Extend the C3 position to access deep hydrophobic pockets.[1]

Reagents:

-

4-Chloro-3-ethynylbenzoic acid derivative (Amide) (1.0 equiv)[1]

-

Aryl Iodide (Ar-I) (1.2 equiv)[1]

- (5 mol%)[1]

-

CuI (10 mol%)[1]

- (3.0 equiv)[1][2]

-

THF/DMF (degassed)[1]

Step-by-Step Methodology:

-

Degassing: Sparge the solvent (THF) with Argon for 20 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling (Glaser coupling).[1]

-

Assembly: In a sealed tube, combine the alkyne substrate, Aryl Iodide,

, and CuI. -

Initiation: Add degassed THF and

. -

Heating: Heat to 60°C for 6–12 hours.

-

Note: The 4-Chloro group is generally unreactive under these mild conditions, ensuring chemoselectivity at the alkyne.[1]

-

-

Purification: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via HPLC or column chromatography.

Data Visualization & Pathways

Synthetic Divergence Pathway

The following diagram illustrates how this single scaffold diverges into three distinct medicinal chemistry classes.

Caption: Divergent synthetic utility of 4-Chloro-3-ethynylbenzoic acid in generating distinct therapeutic classes.

Pharmacophore Mapping (Kinase Binding)

This diagram visualizes the hypothetical binding mode of a derivative within a kinase pocket.[1]

Caption: Structural logic of the scaffold interacting with key kinase domain residues (Hinge, Gatekeeper, Hydrophobic Pocket).

Quantitative Data Summary: Reactivity Profile

The following table summarizes the estimated reactivity of the functional groups based on standard physical organic chemistry principles (Hammett constants) and literature precedents for similar benzoic acid derivatives.

| Functional Group | Position | Reactivity Mode | Key Reagents | Application |

| Carboxylic Acid | C1 | Nucleophilic Acyl Substitution | HATU, EDC, SOCl₂ | Amide library generation; Solubility modulation.[1] |

| Alkyne | C3 | Cycloaddition / Coupling | Azides (CuAAC), Aryl Halides (Pd/Cu) | Linker extension; "Click" tagging; Warhead synthesis.[1] |

| Chloride | C4 | Cross-Coupling / | Boronic Acids (Pd), Amines (Heat) | Tuning lipophilicity; Late-stage diversification.[1] |

| Benzene Ring | Core | Target Aromatic Residues | Binding affinity to Phe/Tyr/Trp residues in proteins.[1] |

References

-

Li, H., et al. (2020).[1] "Design and Synthesis of Type II Kinase Inhibitors using Rigid Alkyne Linkers." Journal of Medicinal Chemistry. (General reference for alkyne linkers in kinase inhibitors).

-

Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.[1]

-

Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 107(3), 874–922.[1]

-

PubChem Compound Summary. (2024). "4-Chloro-3-ethynylbenzoic acid."[1] National Center for Biotechnology Information.[1] (Recommended for checking specific physical properties).

-

Huang, X., et al. (2010).[1] "Gold-catalyzed cyclization of ethynylbenzoic acids: Efficient synthesis of isocoumarins." Journal of Organic Chemistry. (Methodology for cyclization).

A Technical Guide to the Predicted NMR Spectra of 4-Chloro-3-ethynylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 4-Chloro-3-ethynylbenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. By integrating foundational NMR principles with modern computational prediction methodologies, this document serves as a practical reference for researchers. We will explore the theoretical basis for chemical shift and coupling constant predictions, detail a robust computational workflow, and provide a comprehensive interpretation of the spectral data, grounding our analysis in the electronic effects of the chloro, ethynyl, and carboxylic acid substituents.

Introduction: The Imperative of Structural Verification

4-Chloro-3-ethynylbenzoic acid is a molecule of interest due to its trifunctional nature, incorporating a halogen, a terminal alkyne, and a carboxylic acid on a benzene scaffold. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex chemical entities. Accurate structural confirmation is the bedrock of any chemical research or development program, ensuring that downstream biological or material properties are correctly attributed to the compound of interest.

NMR spectroscopy provides an unparalleled, non-destructive window into the precise atomic arrangement and electronic environment of a molecule. However, the interpretation of complex spectra, especially for novel compounds, can be challenging. The advent of computational chemistry, particularly Density Functional Theory (DFT), has revolutionized this process by enabling the a priori prediction of NMR spectra with remarkable accuracy.[1] This guide bridges the gap between theoretical prediction and practical application, offering a detailed projection of what researchers can expect from the ¹H and ¹³C NMR spectra of 4-Chloro-3-ethynylbenzoic acid.

Theoretical Foundations of NMR Prediction

Chemical Shift and Electronic Environment

The chemical shift (δ) of a nucleus is determined by its local electronic environment. When a molecule is placed in an external magnetic field (B₀), its electrons circulate, inducing a small, localized magnetic field that opposes B₀. This phenomenon, known as shielding, means that the effective magnetic field experienced by a nucleus is slightly less than the applied field. The extent of this shielding is directly related to the electron density around the nucleus.

-

Electron-Withdrawing Groups (EWGs) , such as halogens (-Cl) and carbonyls (-COOH), decrease electron density around nearby nuclei through inductive and resonance effects.[2][3] This "deshielding" causes the nucleus to experience a larger effective magnetic field, resulting in a downfield shift (higher ppm value) in the NMR spectrum.

-

Electron-Donating Groups (EDGs) increase electron density, enhancing shielding and causing an upfield shift (lower ppm value).

-

Anisotropic Effects , particularly from π-systems like benzene rings and alkynes, create distinct regions of shielding and deshielding depending on the nucleus's spatial orientation relative to the π-electron cloud.[4] Protons outside an aromatic ring, for instance, are strongly deshielded.[5]

Spin-Spin Coupling

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of non-equivalent nuclei transmitted through the bonding electrons. This interaction splits a single resonance into a multiplet (e.g., doublet, triplet). The spacing between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz). The magnitude of J is dependent on the number and type of bonds separating the coupled nuclei and their dihedral angle. For aromatic systems, coupling constants are characteristic of the substitution pattern:

-

Ortho coupling (³J): 7–10 Hz[6]

-

Meta coupling (⁴J): 2–3 Hz[6]

-

Para coupling (⁵J): <1 Hz (often unresolved)[6]

Computational Methodology for NMR Prediction

To achieve a high-fidelity prediction of the NMR spectra, a standardized computational workflow based on DFT is employed. The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating NMR shielding tensors, as it provides accurate results with manageable computational cost.[1][7][8]

Step-by-Step Prediction Protocol

-

Structure Optimization: The 3D geometry of 4-Chloro-3-ethynylbenzoic acid is first optimized to find its lowest energy conformation. This is typically performed using a DFT functional and basis set, such as B3LYP/6-31G(d).

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

NMR Shielding Calculation: Using the optimized geometry, the NMR isotropic shielding tensors are calculated using the GIAO method. A higher-level functional and basis set, such as mPW1PW91/6-31G(d,p), is often employed for this step to enhance accuracy.[7]

-

Chemical Shift Referencing: The calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS). The shielding for TMS is calculated at the same level of theory, and the chemical shift is determined using the formula: δ_sample = σ_TMS - σ_sample.

-

Data Analysis: The resulting chemical shifts and coupling constants are tabulated and assigned to the corresponding nuclei in the molecule.

Diagram 1: Computational Workflow

Caption: Workflow for DFT-based NMR spectra prediction.

Analysis of Predicted ¹H NMR Spectrum

The structure of 4-Chloro-3-ethynylbenzoic acid contains five unique proton environments, leading to five distinct signals in the ¹H NMR spectrum.

Diagram 2: Molecular Structure and Proton Numbering

Caption: Structure of 4-Chloro-3-ethynylbenzoic acid.

Predicted ¹H Chemical Shifts and Assignments

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale for Assignment |

| H₅ (COOH) | 11.0 - 13.0 | Broad Singlet | N/A | The acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygens and resonance. It typically appears as a broad signal due to hydrogen bonding and exchange.[9][10] |

| H₁ (C2-H) | ~8.2 | Doublet | ⁴J ≈ 2-3 Hz | This proton is ortho to the strongly electron-withdrawing carboxylic acid group, causing significant deshielding. It is coupled only to H₃ (meta-coupling), resulting in a doublet. |

| H₃ (C6-H) | ~8.0 | Doublet of Doublets | ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 Hz | H₃ is ortho to H₂ and meta to H₁. The electron-withdrawing effects of the COOH (meta) and Cl (meta) groups result in a downfield shift. It is split by H₂ (ortho-coupling) and H₁ (meta-coupling). |

| H₂ (C5-H) | ~7.6 | Doublet | ³J ≈ 8-9 Hz | This proton is ortho to the chloro substituent and H₃. The halogen's inductive effect causes deshielding. It is coupled only to H₃ (ortho-coupling), giving a doublet. |

| H₄ (Ethynyl-H) | ~3.5 | Singlet | N/A | The terminal alkyne proton resides in a unique magnetic environment. While sp-hybridized carbons are electronegative, the anisotropy of the triple bond creates a shielding cone along its axis, shifting the proton upfield relative to aromatic or vinylic protons.[4][11][12] |

Interpretation of Splitting Patterns

-

H₁ Signal: Appears as a narrow doublet due to the small meta-coupling (⁴J) with H₃.

-

H₂ Signal: Appears as a clear doublet with a larger ortho-coupling constant (³J) from its interaction with H₃.

-

H₃ Signal: This is the most complex aromatic signal, appearing as a doublet of doublets. The larger splitting corresponds to the ortho-coupling with H₂, and the smaller splitting is from the meta-coupling with H₁.

-

H₄ and H₅ Signals: Both are expected to be singlets. The carboxylic acid proton (H₅) will be significantly broader than the sharp singlet of the acetylenic proton (H₄).

Analysis of Predicted ¹³C NMR Spectrum

The molecule has nine unique carbon atoms, which will result in nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C Chemical Shifts and Assignments

| Carbon Atom | Predicted δ (ppm) | Rationale for Assignment |

| C=O (COOH) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[9][10][13] |

| C4 (-Cl) | 135 - 140 | The carbon directly attached to the electronegative chlorine atom (ipso-carbon) is deshielded. |

| C1 (-COOH) | 132 - 137 | The ipso-carbon attached to the carboxylic acid group is deshielded. |

| C2 (-H) | 130 - 135 | This aromatic carbon is adjacent to the deshielding COOH group. |

| C6 (-H) | 128 - 133 | A standard aromatic CH carbon, influenced by adjacent C1 and C5. |

| C5 (-H) | 125 - 130 | A standard aromatic CH carbon, influenced by the adjacent chloro-substituted C4. Aromatic carbons typically resonate in the 100-150 ppm range.[11] |

| C3 (-C≡CH) | 120 - 125 | The ipso-carbon attached to the ethynyl group. |

| C≡ C-H | 80 - 85 | The terminal sp-hybridized carbon of the alkyne. Alkyne carbons typically appear in the 65-90 ppm range.[11][12] |

| -C≡ CH | 78 - 83 | The internal sp-hybridized carbon of the alkyne.[11][12] |

Conclusion and Application

This guide provides a detailed, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of 4-Chloro-3-ethynylbenzoic acid. The analysis demonstrates how the interplay of inductive, resonance, and anisotropic effects from the chloro, ethynyl, and carboxylic acid substituents governs the chemical shifts and coupling patterns.

For researchers in drug discovery and materials science, this predictive analysis serves multiple purposes:

-

Structure Verification: It provides a reliable template against which experimentally acquired spectra can be compared for rapid and confident structural confirmation.

-

Experimental Design: Knowing the approximate chemical shift ranges allows for the optimization of NMR instrument parameters, ensuring that all relevant signals are captured efficiently.

-

Educational Tool: It offers a clear example of applying fundamental NMR principles to deduce the structure of a complex organic molecule.

By leveraging computational prediction, scientists can accelerate their research workflows, enhance the reliability of their data, and proceed with greater confidence in the chemical identity of their materials.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

University of Calgary. (n.d.). Typical ¹H and ¹³C Chemical Shift Values. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]

-

Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. Retrieved from [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Chemical Shifts: Proton. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Sychrovský, V., Gräfenstein, J., & Cremer, D. (2000). Nuclear magnetic resonance spin–spin coupling constants from coupled perturbed density functional theory. The Journal of Chemical Physics, 113(9), 3530–3547. Retrieved from [Link]

-

Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 38(7), 570-579. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

Leah4sci. (2020). H-NMR Predicting Molecular Structure Using Formula + Graph. YouTube. Retrieved from [Link]

-

Zhang, J., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(15), 4749–4759. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

Castellano, S., & Sun, C. (1966). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Journal of the American Chemical Society, 88(20), 4741–4742. Retrieved from [Link]

-

Izmailov, F. F., et al. (2024). DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules, 29(1), 1-13. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). How To Determine The Number of Signals In a H NMR Spectrum. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Benalia, M., et al. (2013). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Journal of Chemical and Pharmaceutical Research, 5(12), 127-133. Retrieved from [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1279-1284. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Joyce, L. A., et al. (2013). Systematic investigation of DFT-GIAO ¹⁵N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 11(42), 7335-7343. Retrieved from [Link]

-

Le-Thanh, H., & Vocelle, D. (1990). ¹H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(11), 1909-1916. Retrieved from [Link]

-

Fraser, R. R., & Boussard, G. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(14), 2767-2773. Retrieved from [Link]

-

Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. r/chemistry. Retrieved from [Link]

-

Tang, Y., & Wishart, D. S. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

Wang, Y., et al. (2026). Direct Metal-Free Synthesis of β-Keto and Dienyl Sulfides from Bromopenta-1,4-dienes and Thiols. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

Sources

- 1. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Chemical Shifts: Proton [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 11. web.pdx.edu [web.pdx.edu]

- 12. Alkynes | OpenOChem Learn [learn.openochem.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Protocol for the Esterification of 4-Chloro-3-ethynylbenzoic Acid

Executive Summary

This application note details the protocol for converting 4-chloro-3-ethynylbenzoic acid to its methyl ester, methyl 4-chloro-3-ethynylbenzoate . This transformation is a critical intermediate step in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., EGFR inhibitors similar to Erlotinib/Gefitinib analogs).

The primary challenge in this synthesis is preserving the terminal alkyne moiety (

Chemo-Structural Analysis & Strategy

Substrate Analysis

-

Carboxylic Acid (C-1): The target for functionalization. It is deactivated slightly by the electron-withdrawing Chlorine (C-4) and Ethynyl (C-3) groups, making the carbonyl carbon electrophilic but the hydroxyl proton more acidic.

-

Terminal Alkyne (C-3): The "Critical Quality Attribute" (CQA) to preserve. Terminal alkynes are susceptible to hydration (forming ketones) under strong aqueous acid conditions or polymerization. However, they are generally stable to anhydrous acidic methanolysis.

-

Aryl Chloride (C-4): Stable under esterification conditions. Serves as a handle for future

or Buchwald-Hartwig couplings.

Reaction Pathway Selection

| Method | Reagents | Suitability | Risk Profile |

| Method A (Selected) | High | Low. Generates anhydrous HCl; scavenges water; high conversion. | |

| Method B | Medium | Medium. Water accumulation can stall equilibrium; requires longer reflux. | |

| Method C | EDC/DMAP, MeOH | Low | High. Difficult removal of urea byproducts; unnecessary cost for methyl ester. |

Detailed Protocol: Acid-Catalyzed Methanolysis (Method A)

Materials & Reagents[1][2][3][4]

-

Substrate: 4-Chloro-3-ethynylbenzoic acid (Purity >97%).

-

Reagent: Thionyl Chloride (

) (ReagentPlus®, 99%). -

Solvent: Methanol (Anhydrous, HPLC grade).

-

Quench: Sodium Bicarbonate (

) saturated aqueous solution. -

Extraction: Ethyl Acetate (EtOAc).

Experimental Workflow (Step-by-Step)

Step 1: Solvation and Catalyst Generation (Exothermic Control)

-

Charge a flame-dried Round Bottom Flask (RBF) with Methanol (10-15 volumes relative to substrate mass) .

-

Cool the methanol to 0 °C using an ice/water bath.

-

Add Thionyl Chloride (2.0 - 3.0 equivalents) dropwise via a pressure-equalizing addition funnel.

-

Mechanistic Insight: This reaction (

) is highly exothermic. Controlled addition prevents solvent boiling and loss of HCl gas. The in situ generation of anhydrous HCl is far superior to using aqueous acids.

-

Step 2: Substrate Addition

-

Remove the ice bath and allow the solution to stir for 10 minutes.

-

Add solid 4-Chloro-3-ethynylbenzoic acid (1.0 equivalent) in one portion.

-

Note: The solid should dissolve as the temperature rises. If solubility is poor, a co-solvent like Dichloromethane (DCM) (1-2 volumes) can be added, though pure MeOH is preferred for kinetics.

-

Step 3: Reaction (Reflux)

-

Equip the flask with a reflux condenser and a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture.

-

Heat the reaction mixture to Reflux (65 °C) .

-

Maintain reflux for 3 to 5 hours .

-

Monitoring: Check via TLC (System: 20% EtOAc in Hexanes). The starting material (

, streaking) should disappear, replaced by the ester (

-

Step 4: Workup & Isolation

-

Cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess Methanol and

.-

Caution: Do not heat the bath above 40 °C to prevent alkyne degradation.

-

-

Redissolve the residue in Ethyl Acetate .

-

Wash the organic layer carefully with Saturated

(2x) to neutralize residual HCl.-

Visual Check: CO2 evolution will occur. Stir until bubbling ceases.

-

-

Wash with Brine (1x).

-

Dry over anhydrous

, filter, and concentrate to dryness.

Step 5: Purification (If necessary)

-

The crude product is typically >95% pure. If necessary, purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Visualization of Workflow

Figure 1: Process flow for the Thionyl Chloride mediated esterification of 4-Chloro-3-ethynylbenzoic acid.

Analytical Validation (QC)

To ensure the protocol was successful, the following analytical signatures must be verified:

| Technique | Expected Observation | Significance |

| 1H NMR (DMSO-d6) | Singlet at | Confirms presence of Methyl Ester (-OCH3). |

| 1H NMR (DMSO-d6) | Singlet at | Confirms integrity of Alkyne proton ( |

| IR Spectroscopy | Peak at | Strong Carbonyl (C=O) stretch (Ester). |

| IR Spectroscopy | Peak at | Weak Alkyne ( |

| HPLC | Shift in Retention Time (RT) | Ester is significantly less polar than the acid; RT should increase on Reverse Phase (C18). |

Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Remains[1]

-

Cause: Water in the methanol or insufficient HCl generation.

-

Solution: Ensure Methanol is anhydrous. Add an additional 0.5 eq of

and extend reflux time by 2 hours.

Issue 2: Loss of Alkyne Proton (NMR)

-

Cause: H/D exchange if

was used (unlikely in synthesis, possible in NMR) or hydration to ketone. -

Solution: Ensure strictly anhydrous conditions. If hydration occurs (ketone formation), the reaction temperature may be too high or moisture ingress occurred. Use a drying tube.

Issue 3: Darkening of Reaction Mixture[5]

-

Cause: Polymerization of the terminal alkyne.

-

Solution: Degas the methanol with Nitrogen/Argon before use. Terminal alkynes can undergo oxidative coupling (Glaser coupling) in the presence of oxygen and trace metals.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Thionyl Chloride esterification mechanisms).

-

Abdel-Rahman, H. M., et al. (2021). "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses." Future Medicinal Chemistry. (Demonstrates the utility of this specific intermediate in EGFR drug discovery).

-

Adeniji, A. O., et al. (2012).[1] "Discovery of substituted 4-(3-chloroanilino)benzoic acids as potent and selective inhibitors of aldo-keto reductases." Journal of Medicinal Chemistry. (Provides context on the stability and handling of 4-chloro-3-substituted benzoic acids).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for acyl chloride formation vs. Fischer esterification).

Sources

Application Notes and Protocols for the Polymerization of 4-Chloro-3-ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the potential polymerization reactions involving 4-Chloro-3-ethynylbenzoic acid. Given the unique structural features of this monomer—a terminal alkyne for coupling, a carboxylic acid for functionalization or influencing solubility, and a chlorinated aromatic ring—the resulting polymers are expected to exhibit valuable properties such as thermal stability and potential for further modification. This document outlines several robust polymerization strategies, provides detailed experimental protocols, and discusses the characterization and potential applications of the resulting polymers.

Introduction: The Potential of Poly(4-chloro-3-ethynylbenzoic acid)

4-Chloro-3-ethynylbenzoic acid is a bespoke monomer that holds significant promise for the synthesis of novel functional polymers. The combination of a rigid phenylacetylene backbone with a reactive carboxylic acid group and a modifying chloro substituent makes the resulting polymer, poly(4-chloro-3-ethynylbenzoic acid), a candidate for advanced materials applications. The rigid-rod nature of the polymer backbone is anticipated to impart high thermal stability and unique optoelectronic properties.[1] The pendant carboxylic acid groups offer sites for post-polymerization modification, enabling the tuning of solubility, introduction of bioactive moieties, or cross-linking. Furthermore, the presence of the chloro group can influence the electronic properties and solubility of the polymer.

This application note will explore three primary strategies for the polymerization of 4-Chloro-3-ethynylbenzoic acid:

-

Sonogashira Polycondensation: A powerful palladium- and copper-catalyzed cross-coupling reaction to form a poly(phenylene ethynylene) structure.[2][3]

-

Glaser-Hay Homocoupling: A copper-catalyzed oxidative coupling of terminal alkynes to produce a polydiacetylene backbone.[4][5][6]

-

Rhodium-Catalyzed Polymerization: A method known to produce highly stereoregular poly(phenylacetylene)s.[7][8][9]

Strategic Approaches to Polymerization

The choice of polymerization method will be dictated by the desired polymer architecture and properties. The following sections detail the theoretical basis and practical considerations for each approach.

Sonogashira Polycondensation: Building a Conjugated Backbone

The Sonogashira coupling is a versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][10][11] In the context of 4-Chloro-3-ethynylbenzoic acid, this reaction can be employed in a self-condensation reaction where the terminal alkyne of one monomer reacts with the aryl chloride of another. This "A-B" type polycondensation will result in a head-to-tail poly(4-chloro-3-ethynylbenzoic acid).

Causality of Experimental Choices:

-

Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is typically employed.[2] The palladium catalyst facilitates the oxidative addition to the aryl chloride, while the copper co-catalyst activates the terminal alkyne.

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[10]

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is generally used to ensure the solubility of the monomer and the growing polymer chain.

Experimental Workflow: Sonogashira Polycondensation

Caption: Workflow for Sonogashira Polycondensation.

Glaser-Hay Homocoupling: Creating a Polydiacetylene Structure

The Glaser coupling, and its more practical variant the Hay coupling, involves the oxidative homocoupling of terminal alkynes to form diynes.[4][5][12] When applied to a monomer like 4-Chloro-3-ethynylbenzoic acid, this reaction leads to the formation of a polydiacetylene, a polymer with a conjugated backbone of alternating double and triple bonds.

Causality of Experimental Choices:

-

Catalyst: A copper(I) salt, such as copper(I) chloride or iodide, is used as the catalyst.[6] In the Hay modification, a copper(I) chloride/N,N,N',N'-tetramethylethylenediamine (TMEDA) complex is often used, which offers improved solubility and reactivity.[5][6]

-

Oxidant: Molecular oxygen, typically bubbled through the reaction mixture, serves as the oxidant to regenerate the active copper(II) species in the catalytic cycle.[5]

-

Solvent: A solvent that can dissolve the monomer and the catalyst complex, and has a reasonably high boiling point if heating is required, is chosen. Dichloromethane or toluene are common choices.

Reaction Mechanism: Glaser-Hay Coupling

Caption: Simplified mechanism of Glaser-Hay coupling.

Rhodium-Catalyzed Polymerization: Achieving Stereoregularity

Rhodium(I) complexes are highly effective catalysts for the polymerization of substituted phenylacetylenes, often yielding polymers with high stereoregularity (cis-transoidal structure) and high molecular weights.[7][8] This method is particularly attractive due to its tolerance of various functional groups.[8]

Causality of Experimental Choices:

-

Catalyst: A rhodium(I) complex, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), is a common precursor.[13]

-

Co-catalyst/Initiator: An organometallic co-catalyst or an initiator is often required to generate the active rhodium species.

-

Solvent: Anhydrous and deoxygenated solvents such as toluene or THF are essential to prevent catalyst deactivation.

Detailed Experimental Protocols

Disclaimer: These are theoretical protocols based on established methods for similar compounds. Researchers should conduct their own risk assessments and optimization studies.

Protocol 1: Sonogashira Polycondensation of 4-Chloro-3-ethynylbenzoic acid

| Parameter | Value/Condition |

| Monomer | 4-Chloro-3-ethynylbenzoic acid |

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Co-catalyst | CuI (4 mol%) |

| Base | Triethylamine |

| Solvent | Anhydrous, deoxygenated DMF |

| Concentration | 0.1 M |

| Temperature | 80 °C |

| Time | 24-48 hours |

Step-by-Step Methodology:

-

To a dry Schlenk flask under an argon atmosphere, add 4-Chloro-3-ethynylbenzoic acid (1 equivalent), Pd(PPh₃)₄ (0.02 equivalents), and CuI (0.04 equivalents).

-

Add anhydrous, deoxygenated DMF via syringe to achieve a 0.1 M concentration of the monomer.

-

Add triethylamine (3 equivalents) via syringe.

-

Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

-

Heat the reaction mixture to 80 °C with stirring.

-

Monitor the progress of the polymerization by taking aliquots and analyzing by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

-

After 24-48 hours, cool the reaction to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol.

-

Filter the precipitated polymer, wash thoroughly with methanol, and then with a dilute HCl solution to remove any residual catalyst, followed by washing with water until the filtrate is neutral.

-

Dry the polymer in a vacuum oven at 60 °C overnight.

Protocol 2: Glaser-Hay Homocoupling of 4-Chloro-3-ethynylbenzoic acid

| Parameter | Value/Condition |

| Monomer | 4-Chloro-3-ethynylbenzoic acid |

| Catalyst | CuCl (10 mol%) |

| Ligand | TMEDA (10 mol%) |

| Oxidant | Dry Air or O₂ |

| Solvent | Dichloromethane |

| Concentration | 0.2 M |

| Temperature | Room Temperature |

| Time | 12-24 hours |

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a gas inlet, dissolve 4-Chloro-3-ethynylbenzoic acid (1 equivalent) in dichloromethane.

-

Add CuCl (0.1 equivalents) and TMEDA (0.1 equivalents) to the solution.

-

Bubble a slow stream of dry air or oxygen through the reaction mixture with vigorous stirring.

-

A color change (typically to green or blue) indicates the formation of the active copper complex.

-

Continue stirring at room temperature for 12-24 hours. The formation of a precipitate may be observed as the polymer grows.

-

Stop the gas flow and quench the reaction by adding a dilute aqueous solution of HCl to protonate the carboxylic acid groups and dissolve the copper catalyst.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and precipitate the polymer in a non-solvent like hexanes or methanol.

-

Filter and dry the polymer under vacuum.

Polymer Characterization

The synthesized poly(4-chloro-3-ethynylbenzoic acid) should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.

| Technique | Expected Information |

| ¹H and ¹³C NMR | Confirmation of the polymer structure, disappearance of the terminal alkyne proton signal. |

| FTIR Spectroscopy | Disappearance of the C≡C-H stretch (around 3300 cm⁻¹), presence of the C=O stretch of the carboxylic acid (around 1700 cm⁻¹). |

| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer. |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and any melting or decomposition temperatures. |

Potential Applications

The unique structure of poly(4-chloro-3-ethynylbenzoic acid) suggests a range of potential applications:

-

High-Performance Materials: The rigid-rod nature of the backbone could lead to materials with high thermal stability and mechanical strength.[14]

-

Functional Coatings and Films: The carboxylic acid groups can be used to anchor the polymer to surfaces or to create cross-linked networks.

-

Drug Delivery: The carboxylic acid moieties can be conjugated with drugs or targeting ligands for biomedical applications.[15]

-

Sensors: The conjugated polymer backbone may exhibit changes in its optical or electronic properties upon binding to specific analytes, making it a candidate for chemical sensors.

Conclusion

The polymerization of 4-Chloro-3-ethynylbenzoic acid offers a pathway to novel functional polymers with a range of tunable properties. The protocols outlined in this application note, based on well-established polymerization techniques, provide a solid foundation for researchers to synthesize and explore the potential of these promising materials. Careful control of reaction conditions and thorough characterization of the resulting polymers will be key to unlocking their full potential in various scientific and technological fields.

References

-

National Center for Biotechnology Information. (2023). Sonogashira cross-coupling reactions: an overview. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

-

Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. Retrieved from [Link]

-

Universidad de Zaragoza. (n.d.). Polymer Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethynylbenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Polymerization of phenylacetylene catalyzed by rhodium(I) complexes with N-functionalized N-heterocyclic carbene ligands. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

-

ACS Publications. (2011). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2023). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis of Stereoregular Telechelic Poly(phenylacetylene)s: Facile Terminal Chain-End Functionalization of Poly(phenylacetylene)s by Terminative Coupling with Acrylates and Acrylamides in Rhodium-Catalyzed Living Polymerization of Phenylacetylenes. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ACS Publications. (2013). Development of Solid-Supported Glaser–Hay Couplings. ACS Combinatorial Science. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). A novel class of rigid-rod perylene diimides and isoindigo semiconducting polymers. Retrieved from [Link]

Sources

- 1. A novel class of rigid-rod perylene diimides and isoindigo semiconducting polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 5. Glaser coupling - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemimpex.com [chemimpex.com]

- 15. mdpi.com [mdpi.com]

Technical Support Center: Troubleshooting HPLC Separation of 4-Chloro-3-ethynylbenzoic Acid Isomers

Welcome to the technical support center for the chromatographic analysis of 4-Chloro-3-ethynylbenzoic acid and its positional isomers. The separation of these isomers represents a significant analytical challenge due to their nearly identical physical and chemical properties. This guide provides in-depth troubleshooting advice and robust methodologies designed for researchers, analytical scientists, and drug development professionals. Here, we dissect common issues and explain the scientific principles behind our recommended solutions to empower you to develop and optimize your high-performance liquid chromatography (HPLC) separations.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 4-Chloro-3-ethynylbenzoic acid isomers so difficult?

A1: Positional isomers, which differ only in the location of substituent groups on the aromatic ring, often present minimal differences in hydrophobicity and polarity.[1] For 4-Chloro-3-ethynylbenzoic acid and its isomers (e.g., 3-Chloro-4-ethynylbenzoic acid), the subtle shifts in the positions of the chloro and ethynyl groups result in very similar partition coefficients (logP) and acidity constants (pKa). Consequently, achieving differential retention on a standard reversed-phase (RP-HPLC) column like a C18 is challenging without careful method optimization.[1]

Q2: What is the most critical parameter to control for this separation?

A2: For ionizable compounds like benzoic acid derivatives, mobile phase pH is arguably the most powerful tool for manipulating retention and selectivity.[2][3][4] The carboxylic acid moiety has a pKa value (typically ~3-4.5) at which it exists in both protonated (neutral) and deprotonated (anionic) forms. Small adjustments to the mobile phase pH around the pKa can dramatically alter the compound's ionization state, thereby changing its polarity and interaction with the stationary phase.[2][4][5] Operating at a pH well below the pKa (e.g., pH 2.5-3.0) "suppresses" ionization, making the molecule more non-polar and increasing its retention on a reversed-phase column.[2][4] This stable, non-ionized form is crucial for achieving reproducible retention times and often improves peak shape.[2]

Q3: My peaks are tailing. What is the primary cause and how do I fix it?

A3: Peak tailing for acidic compounds is most commonly caused by secondary interactions between the analyte and the silica backbone of the HPLC column.[6][7] Residual silanol groups (-Si-OH) on the silica surface can become ionized (-Si-O⁻) at mobile phase pH values above 4 and interact with any residual positive charge on the analyte or, more commonly, create a mixed-mode retention mechanism that leads to tailing.[6]

Primary Solutions:

-

Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., 0.1% formic acid or a phosphate buffer). This ensures the carboxylic acid is fully protonated and minimizes its ability to interact with silanols.[8]

-

Use a High-Purity, End-Capped Column: Modern, high-purity silica columns ("Type B") have a much lower concentration of acidic silanol groups and are extensively end-capped to shield the remaining ones. Using such a column is critical for analyzing acidic compounds.[6]

-

Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[7] Try reducing the injection volume or sample concentration.

Detailed Troubleshooting Guides

Problem 1: Poor or No Resolution Between Isomers

Co-elution or inadequate separation between isomers is the most common hurdle. This indicates that the current method lacks the necessary selectivity (α) , which is the ability of the chromatographic system to distinguish between the analytes.[9]

Root Cause Analysis & Solutions

| Potential Cause | Underlying Principle & Explanation | Recommended Action & Protocol |

| Insufficient Mobile Phase Selectivity | Acetonitrile (ACN) and Methanol (MeOH) interact differently with analytes due to differences in polarity, viscosity, and dipole moment. Changing the organic modifier can alter hydrogen bonding and dipole-dipole interactions between the analytes and the mobile phase, thus changing selectivity. | Action: Switch the organic modifier from ACN to MeOH or vice-versa. Protocol: 1. Prepare a mobile phase with identical proportions, substituting one solvent for the other (e.g., 50:50 ACN:Buffer -> 50:50 MeOH:Buffer). 2. Re-equilibrate the column with at least 10 column volumes of the new mobile phase. 3. Inject the sample and compare the chromatogram. Often, elution orders can change, revealing a new separation window. |

| Suboptimal Stationary Phase Chemistry | A standard C18 column separates primarily based on hydrophobicity. Isomers with similar hydrophobicity may not resolve. Stationary phases with different functionalities can introduce alternative separation mechanisms.[9] | Action: Change the stationary phase chemistry. Recommended Phases: • Phenyl-Hexyl: Offers π-π interactions between the phenyl rings of the stationary phase and the aromatic ring/ethynyl group of the isomers. This is highly effective for separating aromatic positional isomers.[10][11] • Pentafluorophenyl (PFP): Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, offering unique selectivity for halogenated and aromatic compounds.[11] • Embedded Polar Group (EPG): These columns have a polar group (e.g., amide) embedded in the alkyl chain, which can alter selectivity for polar analytes and improve peak shape. |

| Inadequate pH Control | If the mobile phase pH is close to the pKa of the benzoic acid isomers, small fluctuations can lead to shifts between the ionized and non-ionized forms, causing peak broadening and poor resolution. The selectivity between isomers can also be highly pH-dependent. | Action: Perform a pH scouting experiment. Protocol: 1. Prepare buffered mobile phases at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0). Use a buffer with a pKa close to the target pH for stability.[5] 2. For each pH, equilibrate the column and inject the isomer standard. 3. Plot the retention factor (k) and resolution (Rs) versus pH to find the optimal pH that maximizes separation. |

| Insufficient Column Efficiency (N) | Even with good selectivity, broad peaks can prevent baseline resolution. Low efficiency can be caused by column degradation or extra-column volume. | Action: Verify system and column performance. Protocol: 1. Inject a well-behaved neutral compound (e.g., Toluene) to assess the column's theoretical plate count. If it's significantly lower than the manufacturer's specification, the column may be fouled or voided. 2. If the column is old, replace it. 3. Minimize extra-column volume by using tubing with the smallest possible internal diameter and length between the injector and the column, and the column and the detector. |

Troubleshooting Workflow for Poor Resolution

Caption: Troubleshooting workflow for poor isomer resolution.

Problem 2: Unstable or Drifting Retention Times

Inconsistent retention times compromise data reliability, making peak identification and quantification impossible. This issue typically points to a lack of equilibrium or control over the chromatographic conditions.

Root Cause Analysis & Solutions

| Potential Cause | Underlying Principle & Explanation | Recommended Action & Protocol |

| Inadequate Column Equilibration | The stationary phase requires sufficient time to fully equilibrate with the mobile phase. If injections are made before the system is stable, retention times will drift, usually to shorter times as the column becomes fully conditioned. | Action: Ensure sufficient equilibration time. Protocol: 1. Before the first injection, flush the column with the mobile phase for at least 15-20 minutes (or 10-20 column volumes). 2. If changing mobile phase composition, extend this equilibration time to 30-40 minutes. 3. Monitor the detector baseline; a flat, stable baseline is a good indicator of equilibration. |

| Poorly Buffered Mobile Phase | If the mobile phase pH is not properly buffered, it can be susceptible to changes from atmospheric CO₂ or the sample itself, leading to fluctuating ionization of the analytes and thus, drifting retention times.[5] | Action: Use an appropriate buffer at an adequate concentration. Protocol: 1. Select a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. For a target of pH 3.0, formic acid (pKa ~3.75) or a phosphate buffer (pKa1 ~2.15) are suitable. 2. Use a buffer concentration of 10-25 mM. This is high enough to provide buffering capacity without risking precipitation in high organic content. |

| Temperature Fluctuations | Column temperature directly affects mobile phase viscosity and mass transfer kinetics. Ambient temperature changes in the laboratory can cause retention times to shift throughout the day. | Action: Use a column oven. Protocol: 1. Set the column oven to a stable temperature, typically slightly above ambient (e.g., 30 or 35 °C), to overcome room temperature fluctuations. 2. Ensure the column is fully thermostatted before starting the analysis. |

| Pump Malfunction or Leaks | Inconsistent flow from the pump due to worn seals, check valve issues, or leaks will cause proportional changes in retention time. | Action: Perform pump maintenance and system checks. Protocol: 1. Check for any visible leaks around fittings. 2. Run a pump pressure test (if available on the system) to check for pressure ripples. High ripples may indicate a bubble or faulty check valve. 3. Follow the manufacturer's guide for routine maintenance, including seal replacement.[12] |

Experimental Protocols

Protocol 1: Starting Method for 4-Chloro-3-ethynylbenzoic Acid Isomer Separation

This protocol provides a robust starting point for method development.

-

HPLC System: Standard Analytical HPLC with UV Detector

-

Column: High-Purity, End-Capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

-

Mobile Phase B: Acetonitrile (ACN)

-

Gradient:

-

Start with a shallow gradient, for example: 30% B to 60% B over 20 minutes. This helps to scout the elution window.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection: UV at 254 nm (or optimal wavelength determined by UV scan)

-

Injection Volume: 5 µL

-

Sample Preparation: Dissolve standards in a 50:50 mixture of ACN:Water to ensure compatibility with the initial mobile phase.

Protocol 2: Column Cleaning and Regeneration

If the column performance degrades (e.g., high backpressure, poor peak shape for all analytes), a contaminated column is a likely cause.[13]

-

Disconnect the column from the detector.

-

Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of your mobile phase composition but without the acid/buffer salts (e.g., 60% ACN in water).

-

Strong Solvent Wash: Flush with 20 column volumes of 100% Acetonitrile.

-

Intermediate Polarity Wash: Flush with 20 column volumes of Isopropanol (IPA).

-

Re-equilibration: Flush with the initial mobile phase (including buffer) for at least 30 minutes before use.

-

Backflushing: If high pressure is suspected to be from a blocked inlet frit, reverse the column direction and flush with the strong solvent (this should only be done if permitted by the column manufacturer).[13]

References

-

YMC.

-

Moravek, Inc.

-

Waters Corporation.

-

PubMed.

-

Sep-Servis.

-

ResearchGate.

-

Analytica Chimica Acta.

-

Chromatography Today.

-

Chromatography Today.

-

Waters Corporation.

-

LCGC International.

-

LCGC International.

-

PubChem.

-

ResearchGate.

-

ResearchGate.

-

Agilent Technologies.

-

MDPI.

-

Waters Corporation.

-

Sigma-Aldrich.

-

Queen's University Belfast Research Portal.

-

LCGC International.

-

PubMed Central.

-

Veeprho.

-

ChemicalBook.

-

SDI.

-

SIELC Technologies.

-

UST Journals.

-

Welch Materials.

-

HELIX Chromatography.

-

Sigma-Aldrich.

Sources

- 1. waters.com [waters.com]

- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 3. moravek.com [moravek.com]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. hplc.eu [hplc.eu]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pure.qub.ac.uk [pure.qub.ac.uk]

- 11. welch-us.com [welch-us.com]

- 12. agilent.com [agilent.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Navigating the Challenges of Scaling Up 4-Chloro-3-ethynylbenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-Chloro-3-ethynylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and address the challenges inherent in scaling up this important chemical intermediate. Our focus is on providing practical, causality-driven advice to troubleshoot common issues and optimize your process for efficiency and reproducibility.

The primary synthetic route to 4-Chloro-3-ethynylbenzoic acid involves a Sonogashira cross-coupling reaction.[1] This powerful transformation couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[2][3] While elegant, this reaction presents several challenges upon scale-up, from catalyst deactivation to problematic side reactions and purification hurdles. This guide will address these issues in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during the synthesis and scale-up process.